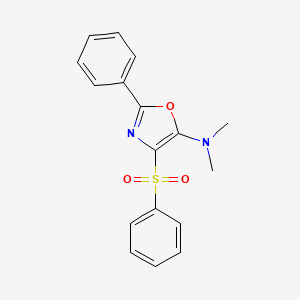
4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine” is a complex organic molecule. It contains a benzene sulfonyl group, an oxazole ring, and an amine group . These types of compounds are often used in the synthesis of various pharmaceuticals and other biologically active substances .
Chemical Reactions Analysis
Benzenesulfonyl compounds are known to react with Grignard reagents to form oxindoles or substituted indoles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Studies on compounds structurally related to 4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine have contributed to the development of novel synthetic routes and chemical transformations. For instance, the synthesis of N,N'-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines involves the reaction of amines with benzenesulfonyl chlorides, showcasing the utility of sulfonamide groups in constructing complex molecules (M. Braña, J. Castellano, M. J. Yunta, 1990).
Photophysical and Luminescent Properties
- The synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives has been studied for their spectral and luminescence properties. These compounds demonstrate the ability of the sulfonyl group to transmit electronic effects to the overall molecular π-electron system, showing potential for applications in optoelectronics and sensing (I. A. Fedyunyaeva, V. M. Shershukov, 1993).
Structural and Molecular Electronics
- Structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has provided insights into the molecular and electronic structures of such compounds. This research aids in understanding the intramolecular interactions and potential applications in molecular electronics (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).
Biological Screening
- Some research efforts have been dedicated to synthesizing and evaluating the biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These studies provide a foundation for exploring the biological activities of sulfonamide derivatives and their potential applications in medicinal chemistry (Aziz‐ur‐Rehman, I. Ahmad, M. Abbasi, et al., 2014).
Environmental Analysis
- Derivatization with benzenesulfonyl chloride has been utilized in analytical chemistry for the determination of aliphatic amines in water, demonstrating the relevance of sulfonamide chemistry in environmental monitoring and analysis (F. Sacher, S. Lenz, H. Brauch, 1997).
Wirkmechanismus
Zukünftige Richtungen
Research into benzenesulfonyl compounds is ongoing, with potential applications in various fields such as medicine and materials science . For example, a recent study introduced a benzenesulfonyl fluoride compound to a mixed-halide precursor to suppress initial vertical halide phase separation during perovskite crystallization, which could have implications for the development of more efficient and stable solar cells .
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19(2)17-16(23(20,21)14-11-7-4-8-12-14)18-15(22-17)13-9-5-3-6-10-13/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRKCUYVBIFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)




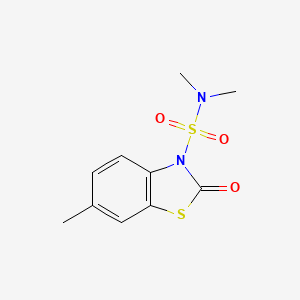
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)
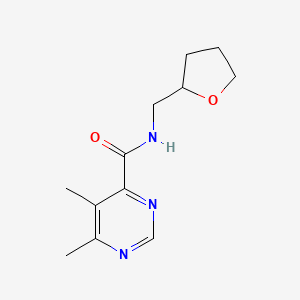
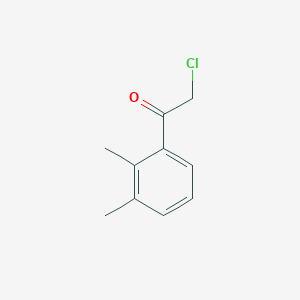
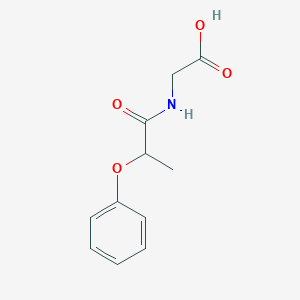
![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)
![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)